molecular formula C16H16N2O4S B2594741 4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 941936-73-8

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No. B2594741
CAS RN: 941936-73-8
M. Wt: 332.37
InChI Key: PGWUUAWCTYBNCV-UHFFFAOYSA-N
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Description

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as ENBDM, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Corrosion Inhibition

The study by Mishra et al. (2018) on N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, demonstrated their efficacy as corrosion inhibitors for mild steel in an acidic environment. The presence of methoxy groups was found to enhance inhibition efficiency. These compounds adsorbed strongly and spontaneously at the metal/electrolyte interface, suggesting their potential application in protecting metals from corrosion (Mishra et al., 2018).

Organic Synthesis and Pharmacological Properties

Lomov (2019) described the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a precursor in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. This highlights the compound's relevance in the synthesis of pharmacologically active molecules (Lomov, 2019).

Kiven et al. (2023) investigated the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives using density functional theory (DFT). These compounds were identified as promising candidates for NLO materials, with properties significantly superior to those of the NLO prototypical molecule, para-nitroaniline. The study underscores the potential of such compounds in the development of materials with advanced optical properties (Kiven et al., 2023).

Anticancer Research

Research into N-(Pyridin-3-yl)benzamide derivatives, including those with methoxy and nitro groups, by Mohan et al. (2021), demonstrated moderate to good anticancer activity against various human cancer cell lines. This suggests the utility of structurally similar compounds in the development of new anticancer agents (Mohan et al., 2021).

properties

IUPAC Name

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-23-13-7-4-11(5-8-13)16(19)17-14-9-6-12(22-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWUUAWCTYBNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide

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